molecular formula C21H40O5 B3026230 Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester

Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester

Cat. No.: B3026230
M. Wt: 372.5 g/mol
InChI Key: AWKBYUOWJONTJY-UHFFFAOYSA-N
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Description

1-Myristoyl-3-Butyryl-rac-glycerol is a diacylglycerol compound containing myristic acid at the sn-1 position and butyric acid at the sn-3 position . It is a lipid molecule that plays a role in various biological processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Myristoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and butyric acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of 1-Myristoyl-3-Butyryl-rac-glycerol involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the esterification reaction, and the product is purified through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Myristoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Myristoyl-3-Butyryl-rac-glycerol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Myristoyl-3-Butyryl-rac-glycerol involves its interaction with cellular membranes and signaling pathways. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. It may also participate in intracellular signaling cascades by acting as a secondary messenger .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Myristoyl-3-Butyryl-rac-glycerol is unique due to its specific combination of myristic acid and butyric acid, which imparts distinct physicochemical properties and biological activities. Its structure allows for specific interactions with cellular components, making it valuable for research and industrial applications .

Biological Activity

Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, also known as 1-myristin-3-butyryl-rac-glycerol, is a fatty acid ester derived from tetradecanoic acid (myristic acid) and butoxy groups. This compound has attracted attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, synthesis, properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H40O5C_{21}H_{40}O_5 with a molecular weight of approximately 372.54 g/mol. Its structure features a long hydrophobic hydrocarbon chain from tetradecanoic acid and a hydrophilic portion that includes a hydroxyl group and an ether-like linkage from the butoxy group. This amphiphilic nature contributes to its behavior in biological systems.

PropertyValue
Molecular Weight372.54 g/mol
Physical StateViscous liquid or solid (depending on formulation)
SolubilitySoluble in organic solvents (e.g., DMSO, dimethyl formamide)
Purity≥98%

Synthesis

The synthesis of this compound primarily involves esterification reactions . The mechanism typically includes:

  • Nucleophilic Attack : The hydroxyl group attacks the carbonyl carbon of tetradecanoic acid.
  • Formation of Ester Bond : This leads to the formation of the ester bond with the release of water.
  • Equilibrium Shift : Removing water from the reaction mixture enhances product formation.

Biological Activity

This compound exhibits several biological activities that are important for its potential applications:

1. Antioxidant Activity

This compound has been identified as a potential lipophilic antioxidant. Its structural properties allow it to interact with lipid membranes, protecting them from oxidative damage.

2. Modulation of Cell Membrane Properties

Due to its amphiphilic characteristics, it can influence membrane fluidity, which is crucial for the function of membrane-bound enzymes and receptors. This modulation can affect various signaling pathways within cells.

3. Potential Anticancer Properties

Research indicates that tetradecanoic acid derivatives may exhibit anticancer activities by interacting with specific cellular pathways. For instance, studies have shown that certain fatty acids can influence apoptosis through caspase activation pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of tetradecanoic acid derivatives:

  • In one study, docking assays demonstrated that tetradecanoic acid could interact with caspase 3 receptors, suggesting potential anticancer properties .
  • Another investigation highlighted the compound's role in modulating inflammatory responses due to its interaction with cell membranes .

Properties

IUPAC Name

(3-butanoyloxy-2-hydroxypropyl) tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O5/c1-3-5-6-7-8-9-10-11-12-13-14-16-21(24)26-18-19(22)17-25-20(23)15-4-2/h19,22H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKBYUOWJONTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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